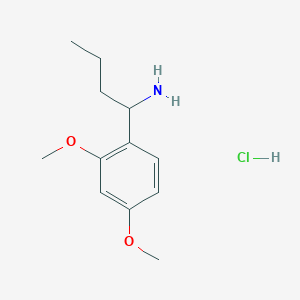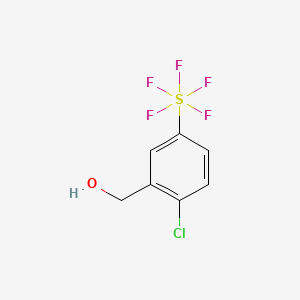
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H7Cl2F4N and its molecular weight is 264.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Applications
A critical review by Ateia et al. (2019) discusses the role of amine-containing sorbents, which could include compounds similar to 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These amine-functionalized materials offer alternative solutions for PFAS control in water treatment, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for efficient PFAS removal (Ateia et al., 2019).
Medicinal Chemistry
In the realm of drug design, fluorine atoms and trifluoromethyl groups, similar to those found in this compound, are highly valued. Buer and Marsh (2012) review how fluorocarbons, including highly fluorinated analogs of hydrophobic amino acids, can be incorporated into proteins to enhance their stability and efficacy. This strategy has shown promise in creating proteins with novel chemical and biological properties, underlining the importance of fluorine in medicinal chemistry (Buer & Marsh, 2012).
Materials Science
The synthesis and application of fluorinated materials, which could encompass derivatives of this compound, are crucial in developing advanced materials with unique properties. Sicard and Baker (2020) review the progress in the synthesis of small fluorocarbons used as refrigerants, foam expansion agents, aerosol propellants, and solvents. Their discussion covers the evolution of manufacturing methods and the application of vital transformations, highlighting the environmental and regulatory challenges associated with these compounds (Sicard & Baker, 2020).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4N.ClH/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13;/h1-3,7H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCSHIAHLZAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)

![2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B1458093.png)
